Cas no 2172116-63-9 (1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol)
1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol
- EN300-1289649
- 2172116-63-9
- 1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol
-
- Inchi: 1S/C11H15ClO2S/c12-10-4-3-9(14-10)7-15-8-11(13)5-1-2-6-11/h3-4,13H,1-2,5-8H2
- InChI Key: QQZYJIVLYLHERG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CSCC2(CCCC2)O)O1
Computed Properties
- Exact Mass: 246.0481286g/mol
- Monoisotopic Mass: 246.0481286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 58.7Ų
1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289649-1.0g |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289649-50mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1289649-100mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1289649-250mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1289649-500mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1289649-1000mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1289649-2500mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1289649-5000mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1289649-10000mg |
1-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol |
2172116-63-9 | 10000mg |
$4545.0 | 2023-10-01 |
1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol
Introduction to 1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol (CAS No. 2172116-63-9)
1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2172116-63-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The presence of a cyclopentan-1-ol moiety combined with a 5-chlorofuran-2-yl substituent and a methylsulfanyl group imparts distinct chemical characteristics that are of interest for medicinal chemistry applications.
The structural framework of 1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol incorporates several key functional groups that contribute to its reactivity and potential biological activity. The cyclopentan ring provides a rigid scaffold, which can influence the conformation and binding affinity of the molecule. Additionally, the 5-chlorofuran-2-yl group introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The methylsulfanyl moiety further enhances the compound's complexity and potential for interaction with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The unique structural features of 1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol make it a valuable candidate for further investigation in drug discovery. Specifically, the combination of the cyclopentan ring and the heterocyclic 5-chlorofuran moiety suggests potential applications in the treatment of neurological disorders, inflammation, and other conditions where molecular recognition is critical.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of new therapeutic agents. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to tailor the molecule's properties for specific biological targets. For instance, the methylsulfanyl group can be oxidized or reduced to introduce additional functional diversity, while the cyclopentan ring can be modified to enhance binding affinity or metabolic stability.
The pharmacological profile of 1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol has been explored in several preclinical studies. These investigations have revealed promising results regarding its ability to interact with biological receptors and enzymes. The compound's structure suggests that it may inhibit or activate specific pathways involved in disease progression, making it a potential lead compound for further development. Additionally, its solubility and stability profile make it amenable to formulation as an oral or injectable drug.
The synthesis of 1-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)cyclopentan-1-ol involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions on the furan ring, followed by functional group transformations to introduce the cyclopentanol moiety and the methylsulfanyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for advancing this compound into clinical trials.
In conclusion, 1-({(5-chlorofuran)-2-ylmethylsulfanyl}methyl)cyclopentan-1-ol (CAS No. 2172116-63-9)> is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for drug development, and ongoing studies continue to uncover new applications for this molecule. As research progresses, it is expected that this compound will play an important role in the discovery and development of novel therapeutic agents.
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